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molecular formula C7H13NO4 B1331124 Dimethyl 3-aminopentanedioate CAS No. 77313-09-8

Dimethyl 3-aminopentanedioate

Cat. No. B1331124
M. Wt: 175.18 g/mol
InChI Key: PXJFLUYRGQUUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06028223

Procedure details

Dimethyl 3-ketoglutarate (13 g) in methanol (50 ml) was treated with ammonium formate (5 g) and NaCNBH3 (2 g). 10 ml of H2O was added and the excess solvent removed under reduced pressure. The semi-solid was dissolved in 5% aqueous HCl (250 ml), and washed with CH2Cl2 (2×50 ml). The aqueous layer was made basic (pH>9) with K2CO3 and the product was extracted using CH2Cl2 (2×75 ml). The organic layers were combined and dried with Na2SO4. The excess solvent was removed to give 2.5 g of the dimethyl (±)3-aminoglutarate. This was dissolved in methanol (50 ml) and treated with 4N HCl/Dioxane (10 ml). The excess solvent was removed under reduced pressure to give a 2.7 g of dimethyl (±)3-aminoglutarate hydrochloride. MS and 1H-NMR were consistent with the desired product.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH2:3][C:4]([O:6][CH3:7])=[O:5].C([O-])=O.[NH4+].[BH3-]C#[N:19].[Na+].O>CO>[NH2:19][CH:2]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
O=C(CC(=O)OC)CC(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
2 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The semi-solid was dissolved in 5% aqueous HCl (250 ml)
WASH
Type
WASH
Details
washed with CH2Cl2 (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The excess solvent was removed

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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